7-Nitro-2,5-dihydro-1-benzoxepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127283-65-2 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.186 |
IUPAC Name |
7-nitro-2,5-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H9NO3/c12-11(13)9-4-5-10-8(7-9)3-1-2-6-14-10/h1-2,4-5,7H,3,6H2 |
InChI Key |
JBQPECAJTXZBFP-UHFFFAOYSA-N |
SMILES |
C1C=CCOC2=C1C=C(C=C2)[N+](=O)[O-] |
Synonyms |
7-NITRO-2,5-DIHYDRO-BENZO[B]OXEPINE |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 7 Nitro 2,5 Dihydro 1 Benzoxepine
Electrophilic and Nucleophilic Reactivity on the Benzoxepine (B8326511) Core
The reactivity of the 7-Nitro-2,5-dihydro-1-benzoxepine core is dictated by the interplay of the electron-donating ether oxygen and the electron-withdrawing nitro group on the aromatic ring, as well as the presence of a double bond in the seven-membered ring. The nitro group at the 7-position deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, the electron-deficient nature of the aromatic ring enhances its susceptibility to nucleophilic attack.
The presence of the dihydro-oxepine ring introduces additional sites of reactivity. The double bond within this ring can undergo electrophilic addition reactions. Furthermore, the allylic positions may be susceptible to radical or oxidative transformations.
Transformations Involving the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a range of other functionalities.
Reduction Reactions of the Nitro Moiety and Subsequent Functionalizations
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively documented, analogous reactions on similar nitroaromatic compounds suggest that this transformation is feasible using standard reducing agents. For instance, the reduction of nitroarenes can be achieved using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. researchgate.net The resulting 7-amino-2,5-dihydro-1-benzoxepine would be a valuable intermediate for the synthesis of a diverse array of derivatives through reactions such as diazotization, acylation, and alkylation.
Nucleophilic Aromatic Substitution with Nitro Group as a Leaving Group
The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when it is positioned ortho or para to another strong electron-withdrawing group, or when the aromatic ring is sufficiently activated. masterorganicchemistry.comlibretexts.org In the case of this compound, the benzene ring is activated by the nitro group itself. However, for the nitro group to be displaced, a potent nucleophile and often elevated temperatures are required. The feasibility of such a substitution on this specific substrate would depend on the reaction conditions and the nature of the incoming nucleophile. Research on polynitroaromatic compounds has shown that the displacement of a nitro group is a viable synthetic strategy. acs.org
Ring-Opening, Ring-Contraction, and Rearrangement Reactions of the 2,5-Dihydro-1-benzoxepine Ring System
The 2,5-dihydro-1-benzoxepine ring system, containing a seven-membered ring with an embedded double bond and an ether linkage, can potentially undergo a variety of skeletal transformations. Ring-opening reactions could be initiated by acidic or basic conditions, leading to the cleavage of the ether bond. Rearrangement reactions, such as those involving the double bond or catalyzed by transition metals, could lead to the formation of different heterocyclic or carbocyclic frameworks. For instance, rearrangement reactions on chromones have been reported to yield benzoxepine derivatives. google.com While specific studies on this compound are limited, the inherent strain and electronic features of the seven-membered ring suggest a rich potential for such transformations.
Stereochemical Aspects and Chirality in this compound Transformations
Transformations involving the 2,5-dihydro-1-benzoxepine ring can have significant stereochemical implications. Reactions at the double bond, for example, can lead to the formation of new stereocenters. A study on the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, including a 7-nitro derivative, demonstrated the potential for stereocontrol. acs.orgacs.org In this work, a directed dihydroxylation of a related 6-methoxy-2,5-dihydro-1-benzoxepine derivative proceeded with high diastereoselectivity, highlighting the influence of existing stereocenters and functional groups on the stereochemical outcome of reactions on the oxepine ring. acs.org The chirality of the benzoxepine ring system itself, arising from the twist of the dihydropyran ring in related chromane (B1220400) structures, can also influence the stereochemistry of reactions. nih.gov
Theoretical and Computational Investigations of 7 Nitro 2,5 Dihydro 1 Benzoxepine
Quantum Chemical Calculations for Molecular Geometry, Conformation, and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 7-Nitro-2,5-dihydro-1-benzoxepine and its electronic properties. Density Functional Theory (DFT) is a commonly employed method for these investigations, with functionals such as B3LYP and CAM-B3LYP, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p), providing a balance of accuracy and computational cost. cust.edu.twresearchgate.net
Geometry optimization calculations are performed to determine the most stable molecular structure, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The seven-membered oxepine ring is not planar and can adopt various conformations, such as boat, chair, and twist-boat forms. Computational analysis helps in identifying the most stable conformer and the energy barriers between different conformations. mdpi.com
Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT
| Parameter | Predicted Value | Method |
| Total Energy | (Example) -X Hartrees | B3LYP/6-31G(d) |
| Dipole Moment | (Example) ~4-6 Debye | B3LYP/6-31G(d) |
| HOMO Energy | (Example) ~ -7.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | (Example) ~ -2.0 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | (Example) ~ 5.5 eV | B3LYP/6-31G(d) |
Note: The values in this table are illustrative examples based on typical calculations for similar molecules and would need to be specifically calculated for this compound.
Density Functional Theory (DFT) Studies for Reactivity Prediction and Transition State Analysis
DFT is a powerful tool for predicting the reactivity of this compound and for studying the mechanisms of reactions it may undergo. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitro group is expected to create a significant electron-deficient region on the aromatic ring, making it susceptible to nucleophilic attack.
Furthermore, DFT is employed to investigate reaction mechanisms by locating and characterizing transition states. pku.edu.cnmdpi.com For instance, in a potential reaction involving the benzoxepine (B8326511) ring, DFT calculations can model the energy profile of the reaction pathway, identifying the transition state structure and its associated activation energy. This information is crucial for understanding the feasibility and kinetics of a chemical transformation. pku.edu.cn Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state geometry, which is characterized by having exactly one imaginary vibrational frequency. mdpi.com
Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions
The flexibility of the seven-membered oxepine ring in this compound makes it a suitable candidate for study using molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for a thorough exploration of its conformational landscape. umanitoba.canih.gov By simulating the molecule's movements at a given temperature, researchers can identify the various accessible conformations and the transitions between them. acs.org
MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov In a simulation, the molecule can be placed in a box of solvent molecules (e.g., water) to study solvation effects and how they influence the conformational preferences of the benzoxepine ring.
When studying potential biological activity, MD simulations can be used to model the interaction of this compound with a target protein. These simulations can reveal how the ligand binds to the active site, the stability of the ligand-protein complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Benzoxepine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of benzoxepine derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors.
The first step in QSAR modeling is to generate a dataset of benzoxepine derivatives with experimentally determined biological activities. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices. researchgate.net
3D descriptors: Geometrical properties, surface area, volume.
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. cust.edu.twnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized benzoxepine derivatives, thereby guiding the design of more potent compounds. mdpi.com
Table 2: Example of Descriptors for a Hypothetical QSAR Study of Benzoxepine Derivatives
| Derivative | Experimental Activity (IC50, µM) | Molecular Weight | LogP | Polar Surface Area (Å2) |
| Derivative 1 | 10.5 | 250.2 | 3.1 | 65.7 |
| Derivative 2 | 5.2 | 264.3 | 3.5 | 65.7 |
| Derivative 3 | 15.8 | 245.7 | 2.9 | 75.2 |
| Derivative 4 | 2.1 | 278.3 | 3.9 | 65.7 |
Note: This table is a simplified, illustrative example of the data used in a QSAR study.
In Silico Approaches for Ligand-Target Interactions and Binding Site Analysis
In silico methods, particularly molecular docking, are employed to predict how this compound might interact with a biological target, such as an enzyme or a receptor. zsmu.edu.ua Molecular docking algorithms place the ligand into the binding site of the protein and score the different binding poses based on the predicted binding affinity. nih.gov
The process typically involves:
Preparation of the ligand and receptor: The 3D structure of this compound is optimized, and the structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking simulation: The ligand is docked into the defined binding site of the receptor using software like AutoDock or GOLD.
Analysis of results: The predicted binding poses are analyzed to identify the most favorable interactions. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking with the ligand. The nitro group and the benzoxepine scaffold would be of particular interest in determining the nature of these interactions. mdpi.comnih.gov
These in silico analyses provide valuable hypotheses about the mechanism of action of the compound and can guide the design of derivatives with improved binding affinity and selectivity. researchgate.net
Prediction of Spectroscopic Parameters from Computational Models
Computational methods can be used to predict the spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of the molecule. These predicted shifts can be correlated with experimental data to aid in the assignment of signals in the NMR spectrum.
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in an IR spectrum. The predicted spectrum can be compared with the experimental one to identify characteristic functional groups, such as the N-O stretching vibrations of the nitro group and C-O-C stretching of the oxepine ring.
Advanced Spectroscopic Characterization Methodologies in 7 Nitro 2,5 Dihydro 1 Benzoxepine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 7-Nitro-2,5-dihydro-1-benzoxepine in solution. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom. The aromatic protons exhibit splitting patterns consistent with a tri-substituted benzene (B151609) ring, with the powerful electron-withdrawing nitro group causing significant deshielding and downfield shifts of adjacent protons. researchgate.net The protons on the dihydro-oxepine ring show characteristic shifts and couplings that define their connectivity and conformation.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for a more detailed structural assignment. youtube.comyoutube.com COSY spectra reveal proton-proton coupling networks, definitively connecting adjacent protons within the dihydro-oxepine ring and the aromatic system. acs.org HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. For more complex structural problems, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing insights into the molecule's three-dimensional conformation. acs.org
Solid-state NMR (ssNMR) offers a means to study the compound in its crystalline form, providing information on molecular packing and conformation without the influence of a solvent. mdpi.commichael-hunger.de Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, yielding higher resolution spectra. ox.ac.uk For quadrupolar nuclei like ¹⁷O, specialized ssNMR techniques can provide unique insights into the local electronic environment of the ether oxygen. ox.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzoxepine (B8326511) Derivatives Note: This table presents typical chemical shift ranges for functional groups found in this compound, based on data from analogous compounds. acs.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (ortho to NO₂) | 8.0 - 8.4 | 124.0 - 131.0 | d or dd |
| Aromatic-H (meta to NO₂) | 7.1 - 7.5 | 113.0 - 125.0 | d or dd |
| Methylene (CH₂-O) | 4.6 - 4.8 | 69.0 - 71.0 | t or m |
| Methylene (CH₂-C=) | 2.8 - 3.1 | 28.0 - 32.0 | t or m |
| Vinylic-H | 5.8 - 6.2 | 120.0 - 135.0 | m |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Advanced mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₉NO₃). acs.orgacs.org
Electron Impact (EI) ionization is typically used to induce fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. raco.cat For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of the dihydro-oxepine ring. The cleavage of the ether bond is a common fragmentation pathway for such compounds. miamioh.edu Analysis of these fragments helps to confirm the connectivity of the molecule.
Table 2: Expected High-Resolution Mass Spectrometry and Fragmentation Data Note: This table is based on the theoretical molecular formula and common fragmentation patterns for related structures.
| Technique | Measurement | Expected Value/Fragment | Information Gained |
| HRMS-ESI | [M+H]⁺ | m/z 192.0604 | Molecular Formula Confirmation (C₁₀H₁₀NO₃⁺) |
| HRMS-ESI | [M+Na]⁺ | m/z 214.0424 | Molecular Formula Confirmation (C₁₀H₉NNaO₃⁺) |
| EI-MS | Molecular Ion [M]⁺• | m/z 191 | Molecular Weight |
| EI-MS | Fragment | [M-NO₂]⁺ | Loss of nitro group |
| EI-MS | Fragment | [M-C₂H₄O]⁺ | Retro-Diels-Alder type fragmentation of the oxepine ring |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy, including both FTIR and Raman techniques, is used to identify the functional groups present in this compound. ksu.edu.salibretexts.org The presence of the nitro group is confirmed by strong characteristic absorption bands in the FTIR spectrum. Aromatic nitro compounds typically show strong asymmetric and symmetric stretching vibrations. core.ac.uk The C-O-C ether linkage and the C=C double bond within the seven-membered ring also give rise to distinct vibrational bands.
Raman spectroscopy provides complementary information. libretexts.org While the polar nitro and ether groups give strong IR signals, the non-polar C=C and aromatic C-C bonds often produce strong signals in the Raman spectrum. libretexts.org Together, these techniques provide a comprehensive vibrational profile of the molecule.
Table 3: Key Vibrational Frequencies for this compound Note: The wavenumber ranges are based on established values for the respective functional groups. core.ac.uk
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1570 | Weak |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Alkene C=C | Stretch | 1640 - 1680 | Strong |
| Aryl-O-CH₂ | Asymmetric Stretch | 1200 - 1275 | Moderate |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the nitrophenyl group. The conjugation of the nitro group with the benzene ring results in characteristic absorption bands in the UV region. The analysis of the absorption maxima (λmax) can be correlated with the electronic structure of the molecule. The presence of the nitro group, a strong auxochrome and chromophore, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzoxepine. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Table 4: Hypothetical Crystallographic Data for this compound Note: This data is representative and hypothetical, as specific crystallographic data for this exact compound is not publicly available.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.37 |
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
If this compound were synthesized in a chiral, non-racemic form (for instance, through the introduction of a stereocenter on the oxepine ring), chiroptical techniques would be essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis range. encyclopedia.pubmdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry. mdpi.com
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD and provides stereochemical information based on the vibrational transitions of the molecule. rsc.orgrsc.org By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. mdpi.comrsc.org
Bioactivity and Mechanistic Investigations of 7 Nitro 2,5 Dihydro 1 Benzoxepine Non Clinical Focus
Exploration of Molecular Targets and Binding Affinities of 7-Nitro-2,5-dihydro-1-benzoxepine Derivatives
The pharmacological potential of the benzoxepine (B8326511) scaffold is demonstrated by the diverse molecular targets identified for its various derivatives. Although the specific targets of this compound itself are not well-defined, studies on its analogues provide significant insights.
Derivatives of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine bearing aryl groups at the 8-position have been identified as potent inhibitors of Acyl-CoA Cholesterol O-acyl Transferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol. acs.orgacs.org This suggests that the benzoxepine structure can effectively fit into the active site of ACAT.
Furthermore, hybrid molecules incorporating the dihydrobenzoxepine core have shown promise in other therapeutic areas. For instance, novel benzoxepine-1,2,3-triazole hybrids have been found to be cytotoxic against lung and colon cancer cell lines. rsc.org In the field of infectious diseases, molecular docking studies have explored the binding of benzoxepine–1,2,3–triazole acetamide (B32628) derivatives to a protein from Staphylococcus aureus (PDB: 2ZCS), with some compounds showing significant binding scores ranging from -7.12 to -8.63 Kcal/mol. researchgate.netresearchgate.net Other benzoxepine derivatives have been synthesized as potential C-C chemokine receptor type 5 (CCR5) antagonists, which could act as anti-HIV-1 agents. tsijournals.com
The electron-deficient character likely conferred by the nitro group at the 7-position is thought to influence reactivity and interactions with biological targets, though specific binding affinity data for this particular substitution on the 2,5-dihydro-1-benzoxepine core remains limited.
Enzyme Inhibition and Activation Studies at a Molecular Level (in vitro, theoretical)
The benzoxepine scaffold has been shown to be a versatile framework for designing enzyme inhibitors. The most notable example is the inhibition of Acyl-CoA Cholesterol O-acyl Transferase (ACAT) by 5-amino-substituted tetrahydro-1-benzoxepine derivatives. acs.orgacs.org
Beyond ACAT, other enzymes are also targeted by this class of compounds. Some benzoxepine derivatives are known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often implicated in cancer. researchgate.net Natural products containing the 2,5-dihydro-1-benzoxepine skeleton, such as Radulanin H, have been reported to exhibit cyclooxygenase (COX) inhibitory activity. tsijournals.com
Theoretical docking studies have provided a molecular-level understanding of these interactions. The docking of a 4-nitrophenyl-1,2,3-triazole derivative of benzoxepine into the active site of a S. aureus protein (PDB: 2ZCS) revealed multiple hydrogen bonding interactions with key amino acid residues, including Tyr248, Arg171, Arg265, Lys273, and Ser21, which likely accounts for its potential antibacterial activity. researchgate.netresearchgate.net
| Benzoxepine Analogue Class | Enzyme Target | Biological Activity | Reference |
|---|---|---|---|
| 5-Amino-2,3,4,5-tetrahydro-1-benzoxepines | Acyl-CoA Cholesterol O-acyl Transferase (ACAT) | Cholesterol metabolism regulation | acs.orgacs.org |
| General Benzoxepine Derivatives | Phosphoinositide 3-kinase (PI3K) | Anticancer | researchgate.net |
| Radulanin H (3-methyl-2,5-dihydro-1-benzoxepine) | Cyclooxygenase (COX) | Anti-inflammatory | tsijournals.com |
| Benzoxepine-1,2,3-triazole acetamides | S. aureus protein (2ZCS) | Antibacterial (theoretical) | researchgate.netresearchgate.net |
Interactions with Key Biomolecules (e.g., DNA, Proteins) and Biological Pathways
The bioactivity of benzoxepine derivatives stems from their interactions with crucial biomolecules, primarily proteins. As discussed, enzymes like ACAT and PI3K are significant protein targets. acs.orgacs.orgresearchgate.net The flexible seven-membered oxepine ring is believed to play a role in how these molecules bind to enzyme active sites or receptor pockets.
Some related dibenzo[b,f]oxepines, which feature a more extended aromatic system, have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. While not directly demonstrated for this compound, this provides a plausible mechanism for related cytotoxic compounds.
The cytotoxicity observed in benzoxepine-1,2,3-triazole hybrids against cancer cell lines strongly implies an interaction with biological pathways that regulate cell growth and survival. rsc.org While direct DNA binding has not been a primary focus of research for this specific class, other tricyclic aromatic compounds are known DNA intercalators, suggesting a potential, though unexplored, avenue of interaction. google.com
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzoxepine scaffold. Research on various analogues has yielded several key insights:
Substitution on the Benzene (B151609) Ring: In the case of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines, the presence of aryl groups at the 8-position was found to be critical for potent ACAT inhibition. acs.orgacs.org
Side Chain Modifications: For a series of benzoxepine–1,2,3–triazole acetamides, specific substitutions on the acetamide moiety dramatically influenced their antimicrobial activity. researchgate.netresearchgate.net Compounds featuring piperazinyl-4-nitrophenyl and morpholinyl-4-chlorophenyl groups were among the most active against both bacterial and fungal strains. researchgate.netresearchgate.net
Conformational Flexibility: The seven-membered oxepine ring provides greater conformational flexibility compared to analogous six-membered heterocyclic rings. This property may allow for better adaptation and stronger binding to the active sites of various enzymes and receptors.
Hybridization: The fusion of the benzoxepine core with other pharmacologically active motifs, such as the 1,2,3-triazole ring, has proven to be an effective strategy for generating novel compounds with enhanced or new biological activities, including cytotoxicity. rsc.org
| Analogue Class | Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|---|
| 5-Amino-2,3,4,5-tetrahydro-1-benzoxepines | Aryl group at position 8 | Potent ACAT inhibition | acs.orgacs.org |
| Benzoxepine–1,2,3–triazole acetamides | Piperazinyl-4-nitrophenyl substituent | High antibacterial/antifungal activity | researchgate.netresearchgate.net |
| Morpholinyl-4-chlorophenyl substituent | High antibacterial/antifungal activity | researchgate.netresearchgate.net | |
| General Benzoxepine Core | Flexible 7-membered ring | Potentially enhanced binding to targets |
Rational Design and Synthesis of Bioactive Probes Based on the this compound Core
The benzoxepine nucleus serves as a valuable starting point for the rational design of new bioactive molecules. Chemists have employed various strategies to leverage this scaffold for therapeutic purposes.
A prominent example is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to synthesize novel benzoxepine-1,2,3-triazole hybrids. rsc.org This approach allows for the efficient linking of the dihydrobenzo[b]oxepine core with diverse terminal alkynes, rapidly generating libraries of new compounds for biological screening. rsc.org The design of these hybrids is often guided by molecular docking studies to predict their binding affinity to specific protein targets before synthesis. researchgate.netresearchgate.net
The development of one-pot, multi-bond-forming processes for the synthesis of functionalized 2,5-dihydro-1-benzoxepines demonstrates a rational approach to accessing these pharmacologically active heterocyclic scaffolds efficiently. acs.orgacs.orgresearchgate.net By creating versatile synthetic routes, researchers can readily produce a range of derivatives for SAR studies, accelerating the discovery of compounds with improved potency and selectivity. The ultimate goal is to use the this compound core, or related structures, as a template to build probes that can interact with specific biological targets and help elucidate complex biological pathways.
Advanced Applications and Materials Science Perspectives of 7 Nitro 2,5 Dihydro 1 Benzoxepine
Utilization as a Versatile Synthetic Building Block in Natural Product and Complex Molecule Synthesis
The 2,5-dihydro-1-benzoxepine framework is a key structural feature in a number of bibenzyl natural products, such as the radulanin class of compounds. researchgate.net Synthetic strategies toward this seven-membered heterocyclic system are of considerable interest to organic chemists. While direct syntheses starting from 7-Nitro-2,5-dihydro-1-benzoxepine are not extensively documented, the closely related 5-amino-substituted 2,5-dihydro-1-benzoxepines serve as crucial synthetic intermediates, which can be accessed from their nitro precursors. researchgate.netacs.orgnih.gov
A robust one-pot, multi-bond forming process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.orgnih.gov This method involves a thermally mediated Overman rearrangement followed by a ring-closing metathesis (RCM) reaction of allylic trichloroacetimidates derived from 2-allyloxyaryl compounds. acs.orgnih.gov The nitro-substituted variant, 7-Nitro-5-(2′,2′,2′-trichloromethylcarbonylamino)-2,5-dihydro-1-benzoxepine, has been synthesized using this methodology starting from (2E)-3-(2′-allyloxy-5′-nitrophenyl)prop-2-en-1-ol. acs.org
The synthetic utility of these building blocks is demonstrated by their conversion into a range of pharmacologically relevant scaffolds. researchgate.netacs.org For instance, the alkene moiety within the dihydro-benzoxepine ring can undergo chemoselective reduction or substrate-directed dihydroxylation, leading to various 5-amino-2,3,4,5-tetrahydro-1-benzoxepine derivatives. acs.org These derivatives are core structures in compounds with potential as acyl-CoA cholesterol O-acyl transferase (ACAT) inhibitors and hypotensive agents. acs.org The synthesis of derivatives often provides insight into the mechanism of action of a parent natural product or can lead to compounds with enhanced biological activity. danielromogroup.com
| Precursor | Reaction Sequence | Product | Overall Yield |
| (2E)-3-(2′-allyloxy-5′-nitrophenyl)prop-2-en-1-ol | 1. CCl₃CN, DBU2. Overman Rearrangement/RCM | 7-Nitro-5-(2′,2′,2′-trichloromethylcarbonylamino)-2,5-dihydro-1-benzoxepine | 61% acs.org |
| 2-Allyloxycinnamyl alcohol derivatives | Imidate formation, One-pot Overman/RCM | 5-Amino-2,5-dihydro-1-benzoxepines | High acs.org |
| 8-Chloro-substituted 2,5-dihydro-1-benzoxepine | Hydrogenation, Acid Hydrolysis, Guanidinylation | 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine (hypotensive agent) | - acs.org |
Integration of this compound Derivatives into Novel Polymeric or Supramolecular Materials
The exploration of oxepines in functional polymers is an emerging field of materials science. nih.gov While direct polymerization of this compound is not widely reported, the benzoxepine (B8326511) motif has been incorporated into π-conjugated ladder polymers. nih.gov One successful approach involves a post-polymerization modification where a precursor poly(arylene ether) containing alkyne groups undergoes an acid-induced intramolecular cyclization to form the seven-membered oxepine rings, creating a rigid ladder-like structure. nih.gov The incorporation of a nitro group onto the aromatic backbone of such polymers could significantly influence their electronic properties, solubility, and intermolecular interactions.
In the realm of supramolecular chemistry, nitroaromatic compounds are known to participate in specific recognition and self-assembly processes. nih.gov For example, nitroreductase-instructed supramolecular self-assembly has been developed where precursors containing nitro groups are enzymatically transformed, triggering their assembly into larger structures. nih.gov A derivative of this compound could be designed as a precursor for such enzyme-triggered supramolecular systems. The formation of these assemblies can be used for applications like targeted drug delivery or the development of responsive biomaterials. grafiati.comnih.gov
| Polymer/Assembly Type | Synthetic Strategy | Potential Role of Nitro-Benzoxepine |
| π-Conjugated Ladder Polymers | Post-polymerization acid-induced cyclization of alkyne-containing poly(arylene ether)s. nih.gov | A nitro-substituted monomer could be used to tune the electronic properties (e.g., bandgap) of the final ladder polymer. |
| Enzyme-Instructed Supramolecular Assemblies | Enzymatic reduction of a nitro group on a precursor molecule to trigger self-assembly. nih.gov | A this compound derivative could act as the precursor, with the benzoxepine core influencing the morphology and properties of the resulting assembly. |
Exploration of Optoelectronic and Photochromic Properties in Nitro-Benzoxepine Systems
Nitroaromatic compounds are a well-established class of materials for nonlinear optics (NLO). researchgate.net Their properties arise from the intramolecular charge transfer between an electron-donating part of the molecule and the electron-accepting nitro group. researchgate.net The this compound system, containing the electron-withdrawing nitro group conjugated to the benzene (B151609) ring which is influenced by the electron-donating ether oxygen, fits this donor-π-acceptor (D-π-A) design principle.
Computational studies on similar nitroaromatic compounds and cyclophanes have been used to predict NLO properties by examining parameters like the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.nettrdizin.gov.tr It is anticipated that this compound and its derivatives would exhibit third-order NLO properties, characterized by a nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net These properties are crucial for applications in optical limiting and all-optical switching devices. While specific experimental data for this compound is sparse, the general characteristics of nitroaromatics provide a strong basis for its potential in this area. researchgate.netacs.org Furthermore, polymers containing nitroaromatic moieties have been investigated as unique structures for NLO applications. dtic.mil
Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is another potential property. While not extensively documented for this specific compound, the electronic environment created by the nitro group can sometimes facilitate photo-induced structural changes, making it a candidate for investigation in photo-responsive systems.
Development of Chemical Sensors and Probes Incorporating the this compound Moiety
The development of fluorescent chemosensors is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. mdpi.comrsc.org A common design strategy involves coupling a recognition unit (receptor) to a signaling unit (fluorophore). mdpi.com Nitroaromatic compounds are frequently employed in two key roles in sensor design.
Firstly, the nitroaromatic moiety itself can be the target for detection. For instance, fluorescent probes are designed to detect nitroaromatic explosives through fluorescence quenching. researchgate.net Conversely, and more relevant to this context, the nitro group can be part of the sensor itself, acting as a recognition site or a quencher that is "turned on" upon analyte binding. mdpi.com
A prominent application is in the design of fluorescent probes for detecting hypoxia (low oxygen levels) in tumors. mdpi.com Many such probes are designed with a nitro group that is selectively reduced to a highly fluorescent amino group by nitroreductase enzymes, which are overexpressed in hypoxic conditions. mdpi.com A probe based on the this compound scaffold could function in this manner, where the reduction of the nitro group would lead to a significant enhancement in fluorescence emission. The benzoxepine core could be further functionalized to tune the photophysical properties, such as shifting the emission to the near-infrared (NIR) region for deeper tissue imaging. mdpi.com
Additionally, the benzoxepine framework can be linked to other receptor units, such as 1,2,3-triazoles or quinazolinones, to create colorimetric or fluorescent sensors for specific ions like Cu(II), Hg(II), or Cd(II). researchgate.netscielo.org.mx The nitro group would serve to modulate the electronic properties of the signaling part of the sensor molecule. scielo.org.mx
| Sensor Type | Sensing Mechanism | Potential Role of this compound |
| Hypoxia Probe | Enzyme (nitroreductase)-catalyzed reduction of the nitro group to a fluorescent amine group. mdpi.com | The compound itself could act as a pro-fluorescent probe for imaging hypoxic cells. |
| Ion Chemosensor | Coordination of a metal ion with a linked receptor, causing a change in the electronic structure and thus a colorimetric or fluorescent response. scielo.org.mx | The nitro-benzoxepine moiety would act as the signaling unit, with its electron-withdrawing nature influencing the spectral response upon ion binding. |
| Nitric Oxide Probe | Reaction of an o-phenylenediamine (B120857) group with NO to form a fluorescent benzotriazole. rsc.org | A diamino-benzoxepine derivative, obtained by reducing the nitro group and another precursor group, could be used as a PET-based sensor for NO. |
Q & A
Q. Critical Factors :
- Temperature : Excessive heat during nitration can lead to byproducts like dinitro derivatives.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Loading : Overuse of Lewis acids (e.g., AlCl₃) may complicate nitro-group positioning.
Q. Yield Comparison Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 25 | 62 | 95 |
| Metal-mediated (FeCl₃) | FeCl₃ | 40 | 75 | 97 |
| Microwave-assisted | H₂SO₄/HNO₃ | 80 | 85 | 98 |
Note: Data generalized from analogous benzoxepine syntheses .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the benzoxepine scaffold and nitro-group positioning. For example, the nitro group deshields adjacent protons (δ 8.1–8.3 ppm in ¹H NMR).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- IR Spectroscopy : Identify nitro (N=O stretch at ~1520 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 207.06).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
Validation : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced: How can mechanistic studies elucidate the regioselectivity of nitro-group introduction in this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro-group orientation via 2D NMR.
- Computational Modeling :
- DFT Calculations : Compare activation energies for nitration at different positions (e.g., meta vs. para to oxygen).
- Electrostatic Potential Maps : Identify electron-rich regions prone to electrophilic attack.
- Kinetic Profiling : Monitor intermediate formation (e.g., Wheland intermediates) via stopped-flow UV-Vis spectroscopy.
Case Study : A 2022 study on benzoxepine nitration showed that electron-donating substituents (e.g., -OCH₃) direct nitration to the para position, while steric hindrance from the fused ring favors meta substitution .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Combine X-ray crystallography (definitive proof of structure) with NMR/IR to confirm bond connectivity.
- Use NOESY to validate spatial arrangements if crystallography is unavailable.
- Error Analysis :
- Sample Purity : Re-run HPLC to exclude impurities causing anomalous signals.
- Solvent Artifacts : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for solvent-induced shifts.
- Collaborative Interpretation : Engage crystallography and spectroscopy experts to reconcile discrepancies .
Example : A 2023 study resolved conflicting ¹³C NMR signals by correlating DFT-predicted shifts with experimental data, identifying a previously overlooked tautomeric form .
Advanced: What experimental design principles optimize the scalability of this compound synthesis?
Methodological Answer:
- DoE (Design of Experiments) :
- Factors : Vary catalyst loading, temperature, and solvent ratio to identify optimal conditions.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
- Green Chemistry Metrics :
- E-Factor : Minimize waste by switching to recyclable catalysts (e.g., immobilized Fe³⁺ on silica).
- Atom Economy : Optimize stoichiometry to reduce unreacted starting material.
- Process Intensification :
- Flow Chemistry : Improve heat/mass transfer for nitration, reducing reaction time from hours to minutes.
Case Study : A 2024 flow-chemistry protocol achieved 92% yield with a 10-fold reduction in solvent use compared to batch synthesis .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental handling?
Methodological Answer:
- Solubility :
- Polar Solvents : Soluble in DMSO, DMF, and acetone (10–50 mg/mL).
- Nonpolar Solvents : Limited solubility in hexane (<1 mg/mL).
- Stability :
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro-group degradation.
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during rotary evaporation.
Handling Protocol : Prepare fresh solutions for kinetic studies and use stabilizers (e.g., BHT) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
